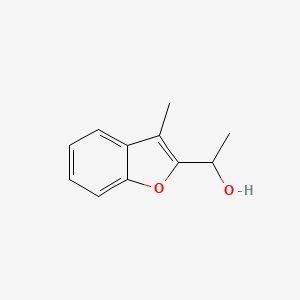

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a benzofuran ring substituted with a methyl group at the 3-position and an ethan-1-ol group at the 2-position. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane, 1-(3-Methyl-1-benzofuran-2-yl)ethane.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as bromination, to form bromomethyl derivatives.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Bromination can be achieved using bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃).

Major Products

Oxidation: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one

Reduction: 1-(3-Methyl-1-benzofuran-2-yl)ethane

Substitution: Bromomethyl derivatives

Applications De Recherche Scientifique

Scientific Research Applications of (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol is an organic compound belonging to the benzofuran class, featuring a benzofuran ring with a methyl group at the 3-position and an ethan-1-ol group at the 1-position. This compound has gained attention for its potential biological activities, especially in oncology and antimicrobial research. The compound's structure suggests it can interact with various biological targets, leading to a range of pharmacological effects. (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol's unique substitution pattern gives it distinct chemical and biological properties, making it valuable for various research and industrial uses.

Synthesis and Reactions

Synthesis: (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol can be synthesized through several steps:

- Formation of the Benzofuran Ring The benzofuran ring is synthesized through cyclization reactions involving phenols and carbonyl compounds.

- Introduction of the Methyl Group The methyl group is introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.

- Addition of the Ethan-1-ol Group The ethan-1-ol group is added through a Grignard reaction involving the benzofuran derivative and an appropriate Grignard reagent. A specific synthesis involves reacting methylmagnesium chloride with 3-methyl-1-benzofuran-2-carbaldehyde in tetrahydrofuran .

Reactions: (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol can undergo several chemical reactions:

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Applications in Scientific Research

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol is used in several scientific research applications:

- Chemistry It serves as a building block in the synthesis of complex organic molecules.

- Biology It is studied for its potential biological activities and interactions with biomolecules.

- Medicine It is investigated for potential therapeutic properties and as a lead compound in drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol has demonstrated cytotoxic and antibacterial properties.

Cytotoxic Activity: The compound has shown varying degrees of cytotoxicity against several human cancer cell lines:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| K562 (Leukemia) | 25 | Moderate cytotoxicity |

| PC3 (Prostate Cancer) | 30 | Significant growth inhibition |

| SW620 (Colon Cancer) | 20 | High potency against colon cancer cells |

| Caki 1 (Kidney Cancer) | >100 | Low toxicity towards healthy cells |

The mechanism of cytotoxicity appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The compound increases ROS levels, contributing to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway.

Antibacterial Activity: The compound has also been evaluated for antibacterial efficacy, demonstrating activity against various bacterial strains, particularly Gram-positive bacteria:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 50 | Effective against resistant strains |

| Escherichia coli | 100 | Moderate activity |

| Bacillus subtilis | 40 | Strong antibacterial effect |

Case Studies

Case Study 1: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding its cytotoxic effects.

Mécanisme D'action

The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol involves its interaction with cellular targets, leading to cytotoxic effects. The compound increases reactive oxygen species (ROS) levels in cancer cells, inducing oxidative stress and apoptosis . It also activates caspase-3/7, which plays a crucial role in the execution phase of cell apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

- 1-(1-Benzofuran-2-yl)ethanol

- 1-(3-Bromomethyl-1-benzofuran-2-yl)ethan-1-ol

Uniqueness

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the ethan-1-ol group at the 2-position contributes to its cytotoxic activity and potential as an anticancer agent .

Activité Biologique

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol, commonly referred to as 3-Methylbenzofuran ethanol, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antibacterial and antifungal activities, and potential therapeutic applications.

The compound has a molecular formula of C_{11}H_{12}O and a molecular weight of 176.21 g/mol. It features a benzofuran structure, which is known for its pharmacological properties. The presence of the hydroxyl group (–OH) contributes to its solubility and reactivity, making it a subject of interest for various biological evaluations.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure were tested on K562 (chronic myelogenous leukemia), PC3 (prostate cancer), SW620 (colon cancer), and Caki 1 (kidney cancer) cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC_{50} values below 50 µM against cancer cells while maintaining low toxicity towards healthy cells like HaCaT keratinocytes .

Table 1: Cytotoxicity Results of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Compound A | K562 | 45 | 2.2 |

| Compound B | PC3 | 30 | 3.0 |

| Compound C | SW620 | 25 | 4.5 |

| Compound D | Caki 1 | >100 | - |

Note: TI is calculated as the ratio of IC50 in HaCaT cells to the IC50 in cancer cells.

The mechanism by which these compounds exert their cytotoxic effects appears to involve the induction of apoptosis through the mitochondrial pathway. Studies have shown that exposure to certain derivatives leads to increased reactive oxygen species (ROS) generation, mitochondrial membrane potential disruption, and subsequent caspase activation . For example, after 48 hours of exposure to one derivative, caspases 3 and 7 activities increased significantly, indicating a strong pro-apoptotic effect.

Antibacterial and Antifungal Activities

The antibacterial properties of this compound derivatives have also been evaluated against various bacterial strains. These studies revealed promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Common Strains

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | Staphylococcus aureus | 8 µg/mL |

| Compound F | Escherichia coli | 16 µg/mL |

| Compound G | Pseudomonas aeruginosa | 12 µg/mL |

| Compound H | Bacillus subtilis | 10 µg/mL |

These compounds exhibited varying levels of activity, with some showing MIC values comparable to standard antibiotics .

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of benzofuran derivatives highlighted the significance of substituents on the benzofuran ring in enhancing biological activity. Compounds with methyl or methoxy groups at specific positions showed increased potency against cancer cell lines compared to their unsubstituted counterparts . Additionally, research indicated that modifications at the C-6 position significantly affected antibacterial efficacy, emphasizing the importance of structural optimization in drug development .

Propriétés

IUPAC Name |

1-(3-methyl-1-benzofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTGFYRSBJVIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.